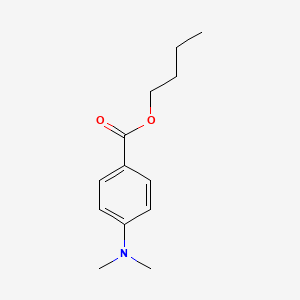

butyl 4-n,n-dimethylaminobenzoate

概要

説明

butyl 4-n,n-dimethylaminobenzoate is an organic compound that belongs to the class of aminobenzoates. It is commonly used as a local anesthetic and is known for its ability to block nerve impulses by inhibiting sodium ion channels. This compound is also utilized in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-n,n-dimethylaminobenzoate typically involves a multi-step process. One common method includes the alkylation of 4-dimethylaminobenzoic acid with butanol in the presence of a catalyst. The reaction conditions often require anhydrous solvents and a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade compounds .

化学反応の分析

Types of Reactions

butyl 4-n,n-dimethylaminobenzoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoates and amines, which can be further utilized in different chemical processes .

科学的研究の応用

Photoinitiation in Polymer Chemistry

Butyl 4-N,N-dimethylaminobenzoate is primarily utilized as a photoinitiator in UV-curable systems. It acts by generating free radicals upon exposure to UV light, which initiates the polymerization process.

Key Studies:

- Initiation Mechanism : Research indicates that this compound effectively absorbs UV light and undergoes homolytic cleavage to produce reactive species that initiate polymerization of acrylates and other monomers .

- Performance in Formulations : A comparative study showed that formulations containing this compound exhibited faster curing times and improved mechanical properties of the resulting polymers compared to those without this photoinitiator .

Applications in Cosmetics

In the cosmetic industry, this compound serves as a UV filter, protecting skin from harmful UV radiation. Its efficacy as a sunscreen agent has been documented in several studies.

Case Studies:

- UV Absorption Efficiency : A study evaluated the absorption spectrum of this compound and found it to effectively absorb UVB radiation, making it suitable for incorporation into sunscreen formulations .

- Consumer Safety Assessments : Regulatory assessments have classified it as safe for use in cosmetics, with specific concentrations recommended to maximize efficacy while minimizing potential skin irritation .

Environmental Impact Studies

Recent research has focused on the environmental implications of this compound, particularly its behavior in aquatic systems.

Environmental Studies:

- Photochemical Transformations : Investigations into the photochemical behavior of this compound revealed that it undergoes degradation when exposed to sunlight, leading to the formation of less harmful byproducts .

- Bioaccumulation Potential : Studies assessing bioaccumulation potential indicated that while this compound is persistent in the environment, its toxicity levels are significantly lower than other UV filters commonly used in cosmetics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoinitiation | Used in UV-curable coatings and inks | Enhances curing speed and polymer quality |

| Cosmetics | Serves as a UV filter in sunscreens | Effective against UVB radiation |

| Environmental Impact | Analyzed for its degradation and bioaccumulation properties | Degrades under sunlight; lower toxicity |

作用機序

The primary mechanism of action of butyl 4-n,n-dimethylaminobenzoate involves the inhibition of sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area without affecting consciousness .

類似化合物との比較

Similar Compounds

- Tetracaine

- Pramocaine

- Benzocaine

- Lidocaine

Comparison

butyl 4-n,n-dimethylaminobenzoate is unique due to its specific chemical structure, which provides a balance between potency and low toxicity. Compared to other local anesthetics like tetracaine and pramocaine, it offers a longer duration of action and fewer side effects. Its UV-absorbing properties also make it suitable for use in cosmetic formulations, unlike some other local anesthetics .

生物活性

Butyl 4-N,N-dimethylaminobenzoate, also known by its CAS number 57754-81-1, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, toxicity, and environmental impact.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.3 g/mol

- Synonyms : Butyl 4-dimethylaminobenzoate, 4-(Dimethylamino)benzoic acid butyl ester.

Biological Activity Overview

This compound is primarily studied for its applications in sunscreen formulations due to its UV-filtering properties. It functions as a chemical sunscreen agent that absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and photoaging.

The mechanism by which this compound exerts its effects is primarily through:

- UV Absorption : The compound absorbs UV radiation and converts it into less harmful energy forms.

- Skin Penetration : Studies indicate that it can penetrate the skin barrier, which raises concerns about systemic absorption and potential toxicity.

Pharmacological Studies

Research has shown varying degrees of effectiveness and safety associated with this compound:

- Antiproliferative Activity : Some studies suggest that derivatives of dimethylaminobenzoate exhibit antiproliferative effects on certain cancer cell lines, although specific data on this compound remains limited.

- Toxicity Assessments : Toxicological studies have indicated that while the compound is generally regarded as safe for topical use, there are concerns regarding its bioaccumulation in biological systems. For instance, a study highlighted the bioaccumulation potential of similar compounds in human semen, suggesting a need for careful evaluation of long-term exposure risks .

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound have been subjects of investigation:

- Bioaccumulation Studies : Research indicates that compounds similar to this compound can accumulate in aquatic organisms, raising concerns about ecological impacts . The compound's affinity for sediments suggests it may pose risks to aquatic life through biomagnification.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| UV Absorption | Effective UV filter in sunscreen formulations |

| Antiproliferative | Limited data; potential activity noted in analogs |

| Toxicity | Concerns regarding systemic absorption and bioaccumulation |

| Environmental Impact | Bioaccumulation observed in aquatic organisms |

Case Studies

- Case Study on Sunscreen Efficacy : A study analyzed the effectiveness of various sunscreen agents, including this compound, demonstrating significant UV protection efficacy when used in combination with other agents .

- Bioaccumulation in Aquatic Systems : Research conducted on the accumulation of similar compounds revealed significant bioaccumulation in fish species exposed to contaminated sediments. This raises questions about the long-term ecological effects of continuous use of such compounds in consumer products .

特性

IUPAC Name |

butyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-10-16-13(15)11-6-8-12(9-7-11)14(2)3/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYJYXHISWUSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973341 | |

| Record name | Butyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57754-81-1 | |

| Record name | Butyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-dimethylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。